Product packaging for 1-Ethyl-1H-pyrrole-2-carbonitrile(Cat. No.:CAS No. 101001-59-6)

1-Ethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B009457
CAS No.: 101001-59-6
M. Wt: 120.15 g/mol
InChI Key: ZFGBIFTUNFGCQT-UHFFFAOYSA-N
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Description

Reactivity of Nitriles in Organic Transformations

The carbon-nitrogen triple bond in nitriles is highly polarized, rendering the carbon atom electrophilic. pressbooks.publibretexts.org This makes nitriles susceptible to nucleophilic attack, leading to a variety of transformations. pressbooks.publibretexts.orglibretexts.org Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. libretexts.orgchemistrysteps.com They are also important precursors in the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. researchgate.netmdpi.com

Green Chemistry Principles in Pyrrole (B145914) Synthesis

Role of Nitrile in Five-Membered Heterocycle Synthesis

The nitrile group is a valuable synthon in the construction of five-membered heterocyclic rings. jst.go.jpresearchgate.netclockss.org Polyfunctional nitriles, in particular, are highly reactive and have been extensively used in the synthesis of a wide range of heterocyclic systems, including those containing sulfur and nitrogen. clockss.org The reactivity of the nitrile group allows for cyclization reactions with various reagents to form stable five-membered ring structures. jst.go.jpresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B009457 1-Ethyl-1H-pyrrole-2-carbonitrile CAS No. 101001-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBIFTUNFGCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 1 Ethyl 1h Pyrrole 2 Carbonitrile Within Pyrrole Carbonitrile Chemistry

1-Ethyl-1H-pyrrole-2-carbonitrile is a specific derivative of pyrrole (B145914) that incorporates both the pyrrole ring and a nitrile functional group. The ethyl group is attached to the nitrogen atom of the pyrrole ring. This compound serves as a building block in the synthesis of more complex molecules. ontosight.ai

Below are some of the known physical and chemical properties of this compound:

PropertyValue
Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
IUPAC Name 1-ethylpyrrole-2-carbonitrile
CAS Number 101001-59-6
Synonyms This compound, 1-ethylpyrrole-2-carbonitrile, 1H-Pyrrole-2-carbonitrile, 1-ethyl-

Table 1: Physical and Chemical Properties of this compound. nih.gov

The synthesis of related pyrrole-2-carbonitriles has been documented. For instance, Pyrrole-2-carbonitrile itself can be synthesized and has a boiling point of 92-94 °C at 2 mmHg. sigmaaldrich.com The synthesis of related ethyl pyrrole-2-carboxylates is also well-established, often involving the acylation of pyrrole followed by reaction with sodium ethoxide. orgsyn.org The presence of the ethyl group on the nitrogen and the nitrile group at the 2-position of the pyrrole ring in this compound provides specific reactivity and potential for further functionalization in organic synthesis.

Advancements in the Synthesis of this compound and its Analogs

The synthesis of pyrrole-containing compounds, particularly those with a nitrile functional group, is of significant interest in medicinal and materials chemistry. The compound this compound, a specific N-alkylated pyrrole nitrile, serves as a key structural motif. This article explores advanced synthetic methodologies for preparing this target molecule and related pyrrole carbonitriles, with a focus on modern, efficient, and environmentally conscious strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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